
Calcium;bromide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bromide hydrate is a chemical compound with the formula CaBr₂·xH₂O, where x represents the number of water molecules associated with each calcium bromide molecule. This compound is typically found in its dihydrate form (CaBr₂·2H₂O) and is known for its high solubility in water. It appears as a white crystalline powder and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bromide hydrate can be synthesized through the reaction of calcium oxide or calcium carbonate with hydrobromic acid. The reaction typically proceeds as follows: [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} ] Alternatively, calcium carbonate can be used: [ \text{CaCO}_3 + 2\text{HBr} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, calcium bromide hydrate is often produced by reacting calcium oxide or calcium carbonate with bromine in the presence of a reducing agent such as formic acid or formaldehyde . The process involves the following reaction: [ \text{CaO} + \text{Br}_2 + \text{HCOOH} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Chemical Reactions Analysis
Types of Reactions
Calcium bromide hydrate undergoes several types of chemical reactions, including:
Oxidation: When heated strongly in air, calcium bromide reacts with oxygen to form calcium oxide and bromine[ 2\text{CaBr}_2 + \text{O}_2 \rightarrow 2\text{CaO} + 2\text{Br}_2 ]
Substitution: It can react with sodium hydroxide to form calcium hydroxide and sodium bromide[ \text{CaBr}_2 + 2\text{NaOH} \rightarrow \text{Ca(OH)}_2 + 2\text{NaBr} ]
Common Reagents and Conditions
Common reagents used in reactions with calcium bromide hydrate include hydrobromic acid, sodium hydroxide, and oxygen. These reactions typically occur under standard laboratory conditions, with heating required for oxidation reactions .
Major Products Formed
The major products formed from reactions involving calcium bromide hydrate include calcium oxide, bromine, calcium hydroxide, and sodium bromide .
Scientific Research Applications
Calcium bromide hydrate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions and as a source of bromide ions.
Biology: It is used in the preparation of calcium-carbohydrate complexes to study binding interactions.
Medicine: It has applications in neuroses medication and as a sedative.
Mechanism of Action
The mechanism of action of calcium bromide hydrate involves its dissociation into calcium and bromide ions in aqueous solutions. These ions can interact with various molecular targets and pathways. For example, bromide ions can act as a sedative by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system .
Comparison with Similar Compounds
Calcium bromide hydrate can be compared with other similar compounds such as:
Calcium chloride (CaCl₂): Similar in terms of solubility and hygroscopic nature, but used more commonly as a de-icing agent and in concrete.
Calcium iodide (CaI₂): Similar in terms of solubility, but used more in photography and as a nutritional supplement.
Magnesium bromide (MgBr₂): Similar in terms of chemical properties, but used more in organic synthesis and as a catalyst.
Calcium bromide hydrate stands out due to its specific applications in drilling fluids and its use in neuroses medication.
Properties
Molecular Formula |
BrCaH2O+ |
|---|---|
Molecular Weight |
138.00 g/mol |
IUPAC Name |
calcium;bromide;hydrate |
InChI |
InChI=1S/BrH.Ca.H2O/h1H;;1H2/q;+2;/p-1 |
InChI Key |
LZWVEBYGBIOGMQ-UHFFFAOYSA-M |
Canonical SMILES |
O.[Ca+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


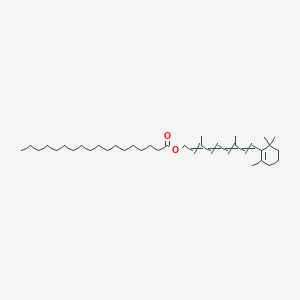

![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
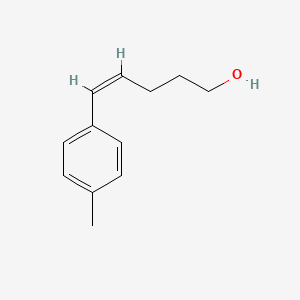
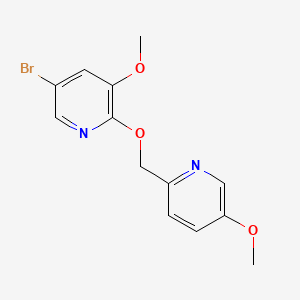
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
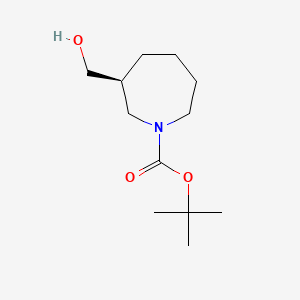

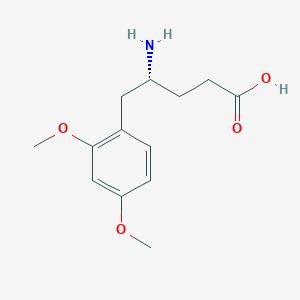
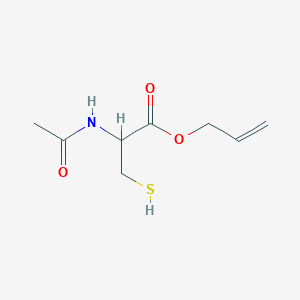

![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
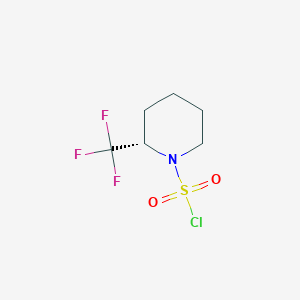
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
